Cas no 38456-36-9 ((3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2Z)-2-[(acetyloxy)methyl]but-2-enoate)

(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2Z)-2-[(acetyloxy)methyl]but-2-enoate structure
38456-36-9 structure
Nome do Produto:(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2Z)-2-[(acetyloxy)methyl]but-2-enoate
N.o CAS:38456-36-9
MF:C22H28O7
MW:404.453527450562
CID:1489565
PubChem ID:5281457

(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2Z)-2-[(acetyloxy)methyl]but-2-enoate Propriedades químicas e físicas

Nomes e Identificadores

    • (3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2Z)-2-[(acetyloxy)methyl]but-2-enoate
    • CHEBI:4931
    • Eupaserrin
    • 2-Butenoic acid, 2-[(acetyloxy)methyl]-, 2,3,3a,4,5,8,9,11a-octahydro-8-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6E,8S*,10E,11aR*]]-
    • CHEMBL5075131
    • [(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(acetyloxymethyl)but-2-enoate
    • C09436
    • Q27106562
    • BDBM50586765
    • DTXSID201098882
    • 2-Butenoic acid, 2-((acetyloxy)methyl)-, 2,3,3a,4,5,8,9,11a-octahydro-8-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca(b)furan-4-yl ester, (3aR-(3aR*,4R*(Z),6E,8S*,10E,11aR*))-
    • [(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(acetyloxymethyl)but-2-enoate
    • 38456-36-9
    • Inchi: InChI=1S/C22H28O7/c1-6-16(11-27-15(5)23)22(26)29-19-10-13(3)8-17(24)7-12(2)9-18-20(19)14(4)21(25)28-18/h6,8-9,17-20,24H,4,7,10-11H2,1-3,5H3/b12-9+,13-8+,16-6-/t17-,18+,19+,20-/m0/s1
    • Chave InChI: WTROTTYFRJDSKY-QKGVNLGISA-N
    • SMILES: CC=C(COC(=O)C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C

Propriedades Computadas

  • Massa Exacta: 404.18354
  • Massa monoisotópica: 404.183503
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 787
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 3
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 99.1
  • XLogP3: 1.8

Propriedades Experimentais

  • Densidade: 1.2
  • Ponto de ebulição: 573.6°C at 760 mmHg
  • Ponto de Flash: 194.9°C
  • Índice de Refracção: 1.54
  • PSA: 99.13

(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2Z)-2-[(acetyloxy)methyl]but-2-enoate Literatura Relacionada

Fornecedores recomendados
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd